molecular formula C15H25N5O B14684529 4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide CAS No. 34153-47-4

4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide

Cat. No.: B14684529
CAS No.: 34153-47-4
M. Wt: 291.39 g/mol
InChI Key: DLCGQLXKPAUOKV-UHFFFAOYSA-N
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Description

4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group linked to a phenyl ring, which is further connected to a butanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the use of hydrazine derivatives and triazene precursors, which undergo a series of condensation and substitution reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide involves its interaction with specific molecular targets and pathways. The triazene group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and reactivity.

Properties

CAS No.

34153-47-4

Molecular Formula

C15H25N5O

Molecular Weight

291.39 g/mol

IUPAC Name

4-[4-[[butyl(methyl)amino]diazenyl]phenyl]butanehydrazide

InChI

InChI=1S/C15H25N5O/c1-3-4-12-20(2)19-18-14-10-8-13(9-11-14)6-5-7-15(21)17-16/h8-11H,3-7,12,16H2,1-2H3,(H,17,21)

InChI Key

DLCGQLXKPAUOKV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)N=NC1=CC=C(C=C1)CCCC(=O)NN

Origin of Product

United States

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